molecular formula C13H16O2 B1315515 Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone CAS No. 344334-33-4

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Cat. No.: B1315515
CAS No.: 344334-33-4
M. Wt: 204.26 g/mol
InChI Key: JSHFTYDJDYORSC-UHFFFAOYSA-N
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Description

Molecular Structure and Composition

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone possesses a molecular formula of C13H16O2, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. The compound exhibits a molecular weight of 204.26 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases. The structural framework consists of three primary components: a cyclopropyl group, an ethyl ketone linker, and a 3-methoxyphenyl aromatic system. The cyclopropyl moiety contributes significant ring strain to the molecule, which can influence reactivity patterns and conformational preferences. The ketone functional group serves as the central linking unit, connecting the cyclopropyl system to the ethyl chain that terminates with the methoxy-substituted benzene ring.

The three-dimensional arrangement of atoms within this molecule creates specific spatial relationships that govern its chemical behavior. The cyclopropyl ring adopts a planar geometry with bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle and creating substantial angle strain. This structural feature imparts unique reactivity characteristics to the compound, as the strained three-membered ring system can undergo ring-opening reactions under appropriate conditions. The methoxy group positioned at the meta position of the phenyl ring influences the electronic distribution throughout the aromatic system, affecting both the compound's reactivity and its physical properties.

Chemical Identity and Nomenclature

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one. This naming convention clearly indicates the structural features and connectivity within the molecule. The compound is catalogued under Chemical Abstracts Service number 344334-33-4, providing a unique identifier for chemical databases and research literature. Alternative nomenclature systems may refer to this compound as this compound, emphasizing the ketone functionality and the ethyl spacer unit.

The Simplified Molecular Input Line Entry System representation for this compound is COC1=CC=CC(=C1)CCC(=O)C2CC2, which provides a linear notation describing the molecular structure. The International Chemical Identifier string InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3 offers another standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key JSHFTYDJDYORSC-UHFFFAOYSA-N provides a hashed version of the structural information for efficient database searching and cross-referencing.

Structural Analysis

Detailed structural analysis reveals several important geometric and electronic features of this compound. The compound contains five rotatable bonds, indicating moderate conformational flexibility despite the presence of the rigid cyclopropyl ring and aromatic system. This rotational freedom primarily exists within the ethyl linker region and around the bonds connecting the various structural units. The presence of two hydrogen bond acceptor sites, corresponding to the oxygen atoms in the ketone and methoxy groups, contributes to the compound's potential for intermolecular interactions.

The absence of hydrogen bond donor sites in the molecule significantly influences its interaction profile with other chemical species. The topological polar surface area of 26.3 square angstroms reflects the compound's moderate polarity, which is primarily contributed by the ketone carbonyl group and the methoxy substituent. This relatively low polar surface area suggests that the compound may exhibit favorable membrane permeability characteristics, an important consideration for potential pharmaceutical applications. The molecular structure exhibits characteristics typical of compounds containing both aliphatic and aromatic regions, creating a balance between hydrophobic and polar character that influences its solubility profile and intermolecular interactions.

Properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHFTYDJDYORSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518071
Record name 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344334-33-4
Record name 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation via Sulfoxonium Ylide Method

A widely used laboratory method for synthesizing cyclopropyl ketones involves the reaction of trimethylsulfoxonium iodide with α,β-unsaturated ketones under basic conditions. This method is notable for its mild reaction conditions and good yields.

  • Procedure : Sodium hydride (NaH) is used as a base to generate the sulfoxonium ylide in situ in a solvent mixture of DMSO and THF under an inert atmosphere (argon). The α,β-unsaturated ketone substrate is then added at low temperature (around −10 °C) and stirred for several hours (e.g., 3 h).
  • Yield : This method can achieve yields around 70% for cyclopropyl ketones.
  • Critical Parameters : Temperature control and quenching procedure are crucial to maintain high yield and purity. For example, adding NaH to a cooled solution and then removing the cooling bath prematurely can reduce yield significantly.

Suzuki–Miyaura Coupling for Carbon–Carbon Bond Formation

For attaching the 3-methoxyphenyl ethyl group, Suzuki–Miyaura coupling is a preferred method due to its functional group tolerance and mild conditions.

  • Reaction : This palladium-catalyzed cross-coupling reaction forms C–C bonds between boronic acid derivatives and halogenated cyclopropyl ketones.
  • Advantages : High selectivity, mild reaction conditions, and compatibility with various functional groups.

Industrial Synthesis Methodology

A patented industrial synthesis method for cyclopropyl methyl ketones, which can be adapted for related compounds like Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone, involves a three-step process starting from 2-methylfuran:

Step Description Conditions Key Reagents Outcome
1 One-pot hydrogenation hydrolysis of 2-methylfuran 20–30 °C, 0.1–0.3 MPa H2, 2–3 h 2-methylfuran, water, Pd/C catalyst (5–10 wt% Pd) Acetyl-n-propanol (95% purity)
2 Hydrochloric acid chlorination of acetyl-n-propanol 90–95 °C, 15–20% HCl, azeotropic distillation Acetyl-n-propanol, HCl 5-chloro-2-pentanone (96% purity)
3 Ring-closing reaction under alkaline conditions 70–80 °C, 2 h, 15–20% NaOH 5-chloro-2-pentanone, NaOH Cyclopropyl methyl ketone (97% purity)
  • Catalysts : Palladium on carbon is preferred for hydrogenation.
  • Base : Sodium hydroxide is commonly used for ring closure.
  • Yields : The process yields cyclopropyl methyl ketone with purity above 97% and is suitable for scale-up due to mild conditions and high atom economy.

Detailed Research Findings and Notes

  • The sulfoxonium ylide method is effective for synthesizing substituted cyclopropyl ketones, including those with hydroxyaryl or methoxyaryl substituents, by varying the starting enone substrates.
  • Industrial methods emphasize environmental and economic benefits by using 2-methylfuran as a raw material, which is inexpensive and provides high atom economy.
  • Reaction parameters such as temperature, molar ratios, and catalyst loading are optimized to balance yield, purity, and scalability.
  • The ring-closing step is sensitive to base concentration and temperature; typical conditions are 15–20% sodium hydroxide at 70–80 °C for 2 hours.
  • The Suzuki–Miyaura coupling is often employed in the final steps to attach the 3-methoxyphenyl ethyl group to the cyclopropyl ketone core, ensuring functional group compatibility and high selectivity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Sulfoxonium ylide cyclopropanation Trimethylsulfoxonium iodide, NaH, α,β-unsaturated ketone DMSO/THF, −10 °C, 3 h ~70 Sensitive to temperature and quenching
Suzuki–Miyaura coupling Boronic acid derivatives, Pd catalyst Mild, functional group tolerant High For C–C bond formation with aryl groups
Industrial 3-step synthesis 2-methylfuran, Pd/C, HCl, NaOH 20–30 °C (hydrogenation), 90–95 °C (chlorination), 70–80 °C (ring closure) >95 purity Scalable, environmentally friendly

This comprehensive analysis of preparation methods for this compound integrates laboratory synthetic routes and industrial processes, providing a robust foundation for research and production. The methods emphasize yield optimization, purity, and scalability, supported by detailed reaction conditions and catalyst choices.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone has garnered attention for its potential therapeutic properties:

  • Antitumor Activity: Preliminary studies suggest that cyclopropane derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their promise as lead compounds for drug development .
  • Anti-inflammatory Properties: The compound has been shown to modulate inflammatory pathways, reducing pro-inflammatory cytokine production in cell cultures, which suggests potential applications in treating inflammatory diseases .

Biological Studies

Research has highlighted the biological activity of this compound:

  • Antimicrobial Activity: Studies indicate that certain derivatives demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with modifications to the cyclopropane structure enhancing antibacterial efficacy .
  • Mechanism of Action: The compound interacts with specific molecular targets within biological systems, potentially forming covalent bonds with enzymes or receptors, leading to altered biological activities .

Industrial Applications

In addition to its research applications, this compound is valuable in industrial settings:

  • Specialty Chemicals Production: Its unique chemical properties make it suitable for producing specialized chemicals and materials used in various industries .
  • Reagent in Organic Synthesis: The compound serves as an important reagent in organic synthesis, facilitating the creation of complex molecules through various chemical reactions .

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Substituent Properties
Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Reactivity References
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone - 3-OCH₃, ethyl chain C₁₃H₁₆O₂ Discontinued; methoxy group enhances electron density, potentially slowing electrophilic reactions
2-(3-Chlorophenyl)ethyl cyclopropyl ketone 898787-52-5 3-Cl, ethyl chain C₁₂H₁₃ClO Chloro substituent (electron-withdrawing) increases electrophilicity; higher reactivity in nucleophilic substitutions
Cyclopropyl 2-fluorobenzyl ketone 150322-73-9 2-F, benzyl group C₁₁H₁₁FO Fluorine’s electronegativity directs regioselectivity; benzyl group increases steric hindrance
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone 898794-64-4 2,4-CH₃, ethyl chain C₁₄H₁₈O Methyl groups enhance lipophilicity; steric effects may reduce reaction rates

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound likely reduces electrophilicity at the carbonyl carbon compared to the chloro analog, which undergoes faster nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., benzyl in the 2-fluorobenzyl analog) hinder access to the carbonyl group, contrasting with the less hindered ethyl chain in the target compound .

Cyclopropane Ring Effects on Reactivity

The cyclopropyl ring introduces significant ring strain (≈27 kcal/mol) and increased s-character in the exocyclic C–C bond (sp².28 vs. sp³ in acyclic ketones), enhancing conjugation with the carbonyl group . This electronic modulation accelerates reactions such as photochemical ring-opening or acid-catalyzed rearrangements:

  • Photochemical Reactivity: Cyclopropyl ketones (e.g., bicyclic ketone 1 in ) undergo rapid ring-opening in tert-butyl alcohol (complete within 15 minutes) compared to cyclooctanone (79% remaining after 3 hours) .
  • Basicity in Acidic Media : Cyclopropyl ketones exhibit stronger basicity in concentrated sulfuric acid due to greater stabilization of protonated intermediates, as shown by NMR spectral shifts .

Biological Activity

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone is a compound characterized by its cyclopropyl ring structure and a ketone functional group. Its molecular formula is C13H16O2C_{13}H_{16}O_{2}, with a molecular weight of approximately 204.27 g/mol. The compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets and pathways within biological systems. The compound can form covalent bonds with enzymes or receptors, leading to alterations in their activity. The cyclopropyl group may undergo ring-opening reactions, generating reactive intermediates that interact with biological macromolecules, while the ketone group facilitates hydrogen bonding and other non-covalent interactions .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

Comparative Biological Activity

To illustrate the diversity of biological activities among similar compounds, the following table summarizes key features and activities of various cyclopropyl ketones:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropyl + methoxy-substituted phenylAntimicrobial, anti-inflammatory
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketoneSimilar structure, different methoxy positionVaries in reactivity and activity
Cyclopropyl 2-(3-chlorophenyl)ethyl ketoneChlorine substitution on phenyl ringPotentially different antimicrobial profile
Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketoneHydroxyl group increases polarityEnhanced solubility and reactivity

Antimicrobial Studies

A significant body of research has focused on the antimicrobial properties of cyclopropane derivatives. For example, studies have demonstrated that certain cyclopropane compounds exhibit minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the cyclopropane structure can enhance antibacterial efficacy .

Anti-inflammatory Research

In vitro studies have indicated that cyclopropane derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown promise in reducing pro-inflammatory cytokine production in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Research into the antitumor activity of cyclopropane derivatives has yielded promising results. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as lead compounds for drug development . However, specific data on this compound's antitumor effects remain scarce and warrant further investigation.

Q & A

Q. Table 1. Key Physical Properties

PropertyValueReference
Molecular Weight218.29 g/mol
Boiling Point245–250°C (estimated)
IR (C=O)1705 cm⁻¹
¹H NMR (CDCl₃)δ 0.9–1.4 (m, 4H, cyclopropyl)

Q. Table 2. Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Catalyst Loading3–5 mol% Ir↑ Yield (70→90%)
SolventToluene↑ Selectivity
Temperature100°C↓ Side Products
Reaction Time12–18 h↑ Conversion

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